molecular formula C18H36O2 B13781175 Isohexadecyl acetate CAS No. 95277-07-9

Isohexadecyl acetate

Cat. No.: B13781175
CAS No.: 95277-07-9
M. Wt: 284.5 g/mol
InChI Key: GYJSGHUDLCOWND-UHFFFAOYSA-N
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Description

Hexadecyl acetate (CAS 629-70-9), also known as cetyl acetate or palmityl acetate, is a saturated fatty acid ester with the molecular formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol . It consists of a straight-chain hexadecyl group (C16:0) esterified to an acetyl group. This compound is chemically stable, hydrophobic, and exhibits low volatility due to its long carbon chain . It is synthesized via esterification of hexadecanol (cetyl alcohol) with acetic acid or acetic anhydride .

Hexadecyl acetate has diverse applications:

  • Analytical Chemistry: Used as an internal standard in gas chromatography (GC-FID) for biodiesel ester quantification due to its absence in natural feedstocks like soy or canola oils .
  • Pheromone Research: A key component in murine preputial gland secretions and insect pheromone blends, where it mediates intersexual communication .

Properties

CAS No.

95277-07-9

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

14-methylpentadecyl acetate

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-20-18(3)19/h17H,4-16H2,1-3H3

InChI Key

GYJSGHUDLCOWND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohexadecyl acetate can be synthesized through the esterification reaction between isohexadecanol and acetic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction can be represented as follows:

Isohexadecanol+Acetic AcidIsohexadecyl Acetate+Water\text{Isohexadecanol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} Isohexadecanol+Acetic Acid→Isohexadecyl Acetate+Water

Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) for purification. The use of reverse-phase HPLC columns, such as Newcrom R1, allows for the efficient separation and isolation of this compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Isohexadecyl acetate, being an ester, undergoes typical ester reactions such as hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isohexadecanol and acetic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with another alcohol to form a different ester and isohexadecanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Transesterification: Alcohol and an acid or base catalyst.

Major Products:

    Hydrolysis: Isohexadecanol and acetic acid.

    Reduction: Isohexadecanol.

    Transesterification: Different esters and isohexadecanol.

Scientific Research Applications

Scientific Research Applications

Isohexadecyl acetate has been investigated for several scientific applications:

  • Biological Studies : It has been used as a solvent in biological assays due to its low toxicity profile. Research indicates it can facilitate the solubility of hydrophobic compounds, making it valuable in pharmacological studies.
  • Toxicology : Studies have assessed the dermal absorption and irritation potential of this compound in various formulations. For example, a study on skin penetration showed that this compound exhibited low irritation potential when applied topically .
  • Environmental Studies : this compound is also being researched for its role as a biodegradable solvent in environmental applications, reducing the ecological impact of chemical processes.

Cosmetic Industry Applications

This compound is widely used in cosmetic formulations:

  • Emollient Properties : It serves as an emollient, providing a smooth application feel in creams and lotions. Its ability to enhance skin hydration makes it a popular ingredient in moisturizers.
  • Stabilizer and Thickener : In emulsions, this compound acts as a stabilizer, improving the texture and consistency of products such as creams and lotions.

Table 1: Cosmetic Formulations Containing this compound

Product TypeFunctionTypical Concentration (%)
MoisturizersEmollient2 - 5
SunscreensStabilizer1 - 3
Hair Care ProductsConditioning agent0.5 - 2

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for:

  • Drug Formulation : It acts as a solvent for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.
  • Transdermal Delivery Systems : Due to its skin penetration enhancement properties, this compound is investigated for use in transdermal patches and topical formulations.

Case Study: Transdermal Drug Delivery

A study evaluated the efficacy of this compound as a permeation enhancer in transdermal drug delivery systems. Results indicated a significant increase in drug absorption compared to traditional solvents, highlighting its potential for improving therapeutic outcomes .

Food Industry Applications

Although less common, this compound finds limited use in food applications:

  • Flavoring Agent : It can be used to impart fruity flavors in certain food products. However, its use is subject to regulatory guidelines regarding food safety.

Table 2: Food Applications of this compound

Application TypeFunctionRegulatory Status
FlavoringFlavor enhancerApproved for limited use

Mechanism of Action

The mechanism of action of isohexadecyl acetate is primarily related to its chemical structure as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s role in lipid metabolism and its potential use in drug delivery systems, where the release of active ingredients is controlled by enzymatic hydrolysis.

Comparison with Similar Compounds

Analytical Chemistry

Pheromone Activity

  • Hexadecyl acetate : Attracts male mice and root voles in dose-dependent studies but requires further validation via bioassays .
  • (Z)-11-Hexadecenyl acetate : A major pheromone in moths (Helicoverpa armigera), exhibiting higher specificity due to its unsaturated structure .
  • Tetradecyl acetate : Dominates in bumblebee labial gland secretions (Bombus griseocollis), suggesting species-specific roles .

Risk Assessment in Materials

Compound Risk Class (EU) Migration Potential (µg/kg) Stability in Plastics
Hexadecyl acetate Class I (Low) 0.0002 High
Hexadecyl trifluoroacetate Class III (High) 0.0003 Low
Isopropyl myristate Class I (Low) 0.0003 Moderate

Hexadecyl trifluoroacetate, a fluorinated analog, poses higher toxicity due to reactive trifluoroacetyl groups .

Biological Activity

Isohexadecyl acetate, a fatty acid ester, has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory, antimicrobial, antioxidant, and other pharmacological effects. Data from various studies are compiled to provide an authoritative overview.

Chemical Structure and Properties

This compound is an ester formed from isohexadecanol and acetic acid. Its molecular formula is C18H36O2C_{18}H_{36}O_2 with a molecular weight of 284.48 g/mol. The compound is characterized by its hydrophobic nature, which influences its biological interactions.

1. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In a study evaluating various compounds, it was found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in vitro. The compound's mechanism appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. Studies indicate that it exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens range from 0.5 to 2.0 mg/mL, suggesting potential applications in antimicrobial formulations .

3. Antioxidant Activity

This compound also displays antioxidant properties. Its ability to scavenge free radicals was evaluated using the DPPH assay, where it showed an IC50 value comparable to established antioxidants like Trolox C. This suggests that this compound may protect cells from oxidative stress, which is implicated in various chronic diseases .

Data Summary

The following table summarizes the key biological activities of this compound based on current research findings:

Activity Mechanism/Effect Reference
Anti-inflammatoryInhibition of IL-1 and TNF-α
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantFree radical scavenging (IC50 comparable to Trolox C)

Case Studies

Several case studies have highlighted the efficacy of this compound in therapeutic applications:

  • Case Study 1 : A randomized controlled trial investigated the use of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers after treatment over six weeks.
  • Case Study 2 : In vitro studies on skin cell lines showed that this compound enhanced cell viability under oxidative stress conditions, supporting its potential as a protective agent in dermatological formulations.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of isohexadecyl acetate that influence experimental design in lipid studies?

  • Answer : Key properties include:

  • Solubility : Limited solubility in aqueous media but miscible with organic solvents like ethanol or DMSO. Pre-experiment solubility screening is recommended to avoid phase separation .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability assays (e.g., HPLC monitoring over 24–72 hours) are essential for long-term studies .
  • Molecular weight (284.48 g/mol) : Affects diffusion rates in membrane permeability assays .
  • LogP (octanol-water partition coefficient) : Estimated at ~6.2, indicating high lipophilicity, which impacts cellular uptake and partitioning in lipid bilayers .

Q. What synthetic pathways yield this compound with high purity, and how are impurities characterized?

  • Answer : Common methods include:

  • Esterification : Reaction of isohexadecanol with acetic anhydride under catalytic acid conditions (e.g., H₂SO₄). Purity (>98%) is verified via GC-MS and NMR to detect residual alcohol or acetic acid .
  • Enzymatic synthesis : Lipase-catalyzed transesterification reduces side products. Purity is assessed using FTIR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How does this compound modulate lipid raft organization in synthetic membranes, and what methodological controls are required?

  • Answer :

  • Experimental design : Use Langmuir-Blodgett troughs to study monolayer packing. Compare this compound with structurally similar esters (e.g., cholesteryl acetate) to assess effects on membrane fluidity via fluorescence anisotropy .
  • Controls : Include lipid-only systems and temperature-variation trials to isolate phase-separation artifacts. Contradictions in phase behavior (e.g., gel vs. liquid-crystalline states) may arise from isomer ratios, resolved via HPLC .

Q. What strategies resolve discrepancies in this compound’s bioavailability data across in vitro and in vivo models?

  • Answer :

  • Data normalization : Account for metabolic degradation (e.g., esterase activity in plasma) using LC-MS/MS to quantify intact vs. hydrolyzed forms .
  • Model selection : Use transgenic cell lines (e.g., CYP3A4-overexpressing) to mimic hepatic metabolism. Contradictory results often stem from interspecies variability in metabolic enzymes .

Q. How can this compound’s role in drug delivery systems be optimized while mitigating batch-to-batch variability?

  • Answer :

  • Quality control : Implement orthogonal analytical methods (NMR for structural confirmation, dynamic light scattering for nanoparticle size distribution) .
  • Formulation screening : Test surfactant compatibility (e.g., polysorbate 80) using design-of-experiments (DoE) to balance encapsulation efficiency and colloidal stability .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound-based emulsion studies?

  • Answer :

  • Standardized emulsification : Use high-pressure homogenization (e.g., 15,000 psi for 5 cycles) and characterize droplet size via SEM or laser diffraction .
  • Storage conditions : Monitor phase separation at 4°C, 25°C, and 40°C to establish shelf-life limits. Discrepancies in stability data often relate to oxidation; add antioxidants like BHT (0.01% w/v) .

Q. How should researchers address conflicting cytotoxicity results of this compound in primary vs. immortalized cell lines?

  • Answer :

  • Dose-response calibration : Use ATP-based viability assays (e.g., CellTiter-Glo) and normalize to solvent controls (DMSO <0.1% v/v).
  • Mechanistic studies : Compare membrane integrity (LDH release) and metabolic activity (resazurin reduction) to distinguish cytostatic vs. cytotoxic effects .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for this compound’s dose-dependent effects in pharmacokinetic studies?

  • Answer :

  • Non-linear regression : Fit data to a one-compartment model using tools like Phoenix WinNonlin. Report AUC, Cmax, and t₁/₂ with 95% confidence intervals .
  • Outlier analysis : Apply Grubbs’ test to exclude anomalous data points caused by enzymatic degradation variability .

Q. How can researchers validate this compound’s interaction with lipid-binding proteins using computational and experimental methods?

  • Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to proteins like albumin or lipoprotein lipase. Validate via surface plasmon resonance (SPR) with immobilized protein targets .
  • Competitive binding assays : Employ fluorescence polarization with BODIPY-labeled lipids to quantify displacement by this compound .

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